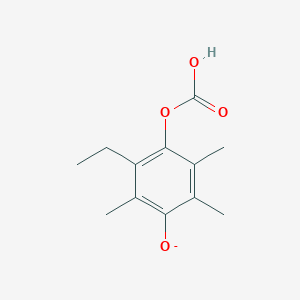
4-(Carboxyoxy)-3-ethyl-2,5,6-trimethylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Carboxyoxy)-3-ethyl-2,5,6-trimethylphenolate is an organic compound characterized by its unique structure, which includes a carboxyoxy group, an ethyl group, and three methyl groups attached to a phenolate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxyoxy)-3-ethyl-2,5,6-trimethylphenolate typically involves the esterification of 3-ethyl-2,5,6-trimethylphenol with a carboxylic acid derivative. One common method is the reaction of 3-ethyl-2,5,6-trimethylphenol with an acyl chloride in the presence of a base, such as pyridine, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
4-(Carboxyoxy)-3-ethyl-2,5,6-trimethylphenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenolate ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated phenolates.
Scientific Research Applications
4-(Carboxyoxy)-3-ethyl-2,5,6-trimethylphenolate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Carboxyoxy)-3-ethyl-2,5,6-trimethylphenolate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 4-(Carboxyoxy)-3-ethyl-2,5,6-trimethylphenol
- 3-Ethyl-2,5,6-trimethylphenol
- 4-(Carboxyoxy)-2,5,6-trimethylphenolate
Uniqueness
4-(Carboxyoxy)-3-ethyl-2,5,6-trimethylphenolate is unique due to the presence of both an ester group and multiple methyl groups on the phenolate ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science.
Properties
CAS No. |
816456-16-3 |
|---|---|
Molecular Formula |
C12H15O4- |
Molecular Weight |
223.24 g/mol |
IUPAC Name |
4-carboxyoxy-3-ethyl-2,5,6-trimethylphenolate |
InChI |
InChI=1S/C12H16O4/c1-5-9-8(4)10(13)6(2)7(3)11(9)16-12(14)15/h13H,5H2,1-4H3,(H,14,15)/p-1 |
InChI Key |
XLHPMZGFSYGPKU-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(C(=C(C(=C1C)[O-])C)C)OC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


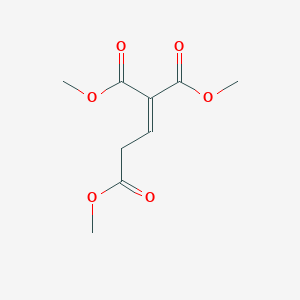
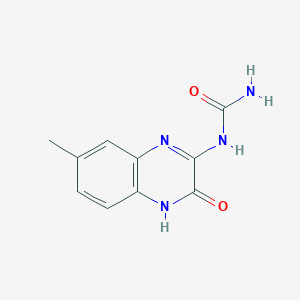
![N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B15157894.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid](/img/structure/B15157902.png)
![6-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15157919.png)
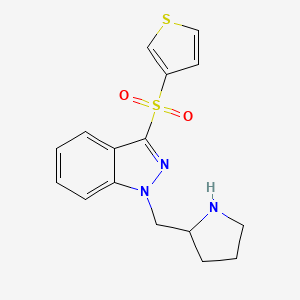
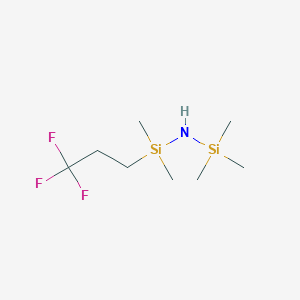
![[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate](/img/structure/B15157932.png)
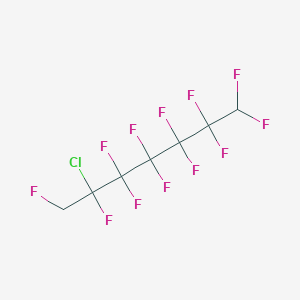


![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B15157957.png)
![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B15157963.png)
![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B15157972.png)
